2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is an organic compound characterized by the presence of a thiazolidine ring substituted with 4-methylphenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazolidine ring may also contribute to its biological activity by interacting with various receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1,3-thiazolidine
- 2-(4-Methylphenyl)-3-sulfonyl-1,3-thiazolidine
- 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolidine
Uniqueness
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is unique due to the presence of both 4-methylphenyl and sulfonyl groups on the thiazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-13-3-7-15(8-4-13)17-18(11-12-21-17)22(19,20)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDICTPDWUNWVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395804 |
Source
|
Record name | 3-(4-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537677-95-5 |
Source
|
Record name | 3-(4-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.